3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the thiophene ring and the spiro linkage imparts unique chemical and physical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves a [3+2] cycloaddition reaction. One common method involves the reaction of nitrile imines with suitable dipolarophiles under specific conditions. For instance, the reaction can be carried out in ethanol (EtOH) in the presence of triethylamine (Et3N) under ultrasound irradiation . The reaction conditions, such as amplitude and reaction time, can significantly influence the yield and orientation of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the spiro linkage or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene involves its interaction with molecular targets through its unique spiro structure and functional groups. The thiophene ring can participate in π-π interactions, while the spiro linkage can influence the compound’s overall conformation and reactivity. Specific pathways and molecular targets would depend on the context of its application, such as binding to biological macromolecules or participating in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler heterocyclic compound with a sulfur atom in a five-membered ring.
Spiro compounds: Molecules with a spiro linkage, which can include various functional groups and ring systems.
Uniqueness
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its combination of a thiophene ring and a spiro linkage, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and application in various fields .
Biological Activity
3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a complex heterocyclic compound that belongs to the class of spirocyclic compounds. Its unique structure, characterized by a thiophene ring and a spiro-linked triaza moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound features a spiro structure that includes:
- A thiophene ring
- A 1-oxa moiety
- A triaza framework
This configuration may enhance its reactivity and interactions with biological targets due to the electronic characteristics imparted by the thiophene ring.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial effects
- Anticancer properties
- Enzyme inhibition
The specific biological activities of this compound require further investigation to establish its pharmacological profile.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Methyl-1,5,7-triazabicyclo(4.4.0)dec-5-ene | Bicyclic guanidine base | Strong base; catalyst in reactions |
1,3,8-Triazaspiro[4.5]decan | Similar spirocyclic framework | Antidepressant properties; opioid receptor affinity |
4-Oxo-1,3,8-triazaspiro[4.5]decan | Contains keto group | Potential bioactivity related to pain modulation |
The incorporation of the thiophene and oxo functionalities in this compound may enhance its reactivity and biological interactions compared to these other compounds .
Antimicrobial Activity
In preliminary studies, derivatives of spirocyclic compounds have shown promising antimicrobial properties against various bacterial strains. The presence of the thiophene moiety is believed to contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways.
Enzyme Inhibition
Research into related triazaspiro compounds has identified them as effective inhibitors of key enzymes involved in cellular processes. For instance, some compounds demonstrated mixed-type inhibition mechanisms against thymidine phosphorylase . The unique structure of 3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-e may similarly influence enzyme interactions.
Properties
Molecular Formula |
C10H13N3OS |
---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
3-thiophen-2-yl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C10H13N3OS/c1-2-8(15-7-1)9-12-10(14-13-9)3-5-11-6-4-10/h1-2,7,11H,3-6H2,(H,12,13) |
InChI Key |
DCZJMFATNFFFHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12N=C(NO2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.